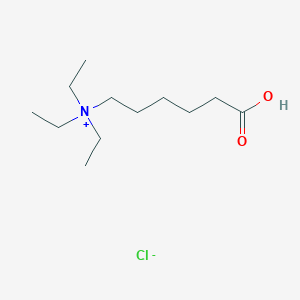
1-Pentanaminium, 5-carboxy-N,N,N-triethyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentanaminium, 5-carboxy-N,N,N-triethyl-, chloride is a chemical compound with the molecular formula C9H20ClNO2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pentanaminium backbone with carboxy and triethyl groups attached, along with a chloride ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanaminium, 5-carboxy-N,N,N-triethyl-, chloride typically involves the reaction of pentanamine with triethylamine and a carboxylating agent under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and drying processes. Quality control measures are implemented to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Pentanaminium, 5-carboxy-N,N,N-triethyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide or acetate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted amines or esters.
Aplicaciones Científicas De Investigación
1-Pentanaminium, 5-carboxy-N,N,N-triethyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Pentanaminium, 5-carboxy-N,N,N-triethyl-, chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
1-Pentanaminium, 5-carboxy-N,N,N-trimethyl-, chloride: Similar structure but with trimethyl groups instead of triethyl.
N,N,N-Triethyl-1-pentanaminium: Lacks the carboxy group.
Trimethyllysine: Contains a similar pentanaminium backbone but with different functional groups.
Uniqueness
1-Pentanaminium, 5-carboxy-N,N,N-triethyl-, chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
169892-02-8 |
|---|---|
Fórmula molecular |
C12H26ClNO2 |
Peso molecular |
251.79 g/mol |
Nombre IUPAC |
5-carboxypentyl(triethyl)azanium;chloride |
InChI |
InChI=1S/C12H25NO2.ClH/c1-4-13(5-2,6-3)11-9-7-8-10-12(14)15;/h4-11H2,1-3H3;1H |
Clave InChI |
PFUQWEKHIPEYDW-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](CC)(CC)CCCCCC(=O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione](/img/structure/B14264600.png)
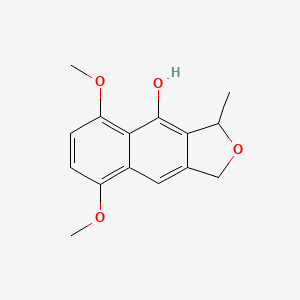

![[(1S,2S)-2-propylcyclopropyl]methanol](/img/structure/B14264620.png)

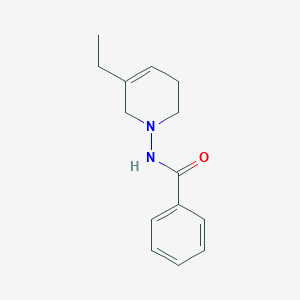
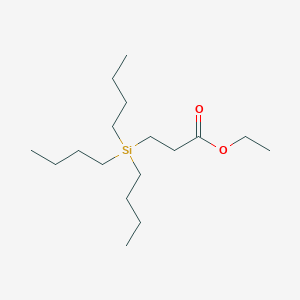
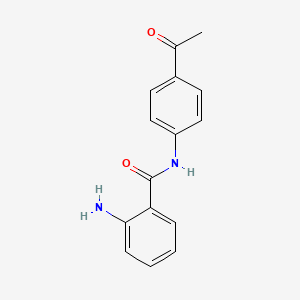

![2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]acetic acid](/img/structure/B14264655.png)

![2-(Acridin-3-yl)-1,2,3,4-tetrahydropyrimido[4,5-c]acridine](/img/structure/B14264671.png)

